6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Overview
Description
6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Dihydropyridazinone Core: This step involves the reaction of hydrazine derivatives with appropriate diketones or ketoesters under controlled conditions.
Coupling Reactions: The final step involves coupling the benzodioxole ring with the dihydropyridazinone core using reagents such as palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the dihydropyridazinone core, converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated dihydropyridazinone derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-hydroxy-6-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxypropanal
Uniqueness
6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one stands out due to its combined benzodioxole and dihydropyridazinone structures, which confer unique chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-3-2-4-14(9-13)11-21-19(22)8-6-16(20-21)15-5-7-17-18(10-15)24-12-23-17/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNKVDGYOGTADP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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